molecular formula C10H6F6O2 B8766445 Methyl 2,6-bis(trifluoromethyl)benzoate

Methyl 2,6-bis(trifluoromethyl)benzoate

Cat. No.: B8766445
M. Wt: 272.14 g/mol
InChI Key: REVARYIIRMTKOD-UHFFFAOYSA-N
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Description

Methyl 2,6-bis(trifluoromethyl)benzoate (CAS: 24821-22-5) is a benzoate ester derivative featuring two trifluoromethyl (-CF₃) groups at the 2- and 6-positions of the aromatic ring, with a methyl ester group at the 1-position. Its molecular formula is C₉H₄F₆O₂, and its structure is characterized by strong electron-withdrawing effects due to the -CF₃ substituents . These groups enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in applications such as ligand design for metal complexes (e.g., diruthenium paddlewheel compounds) and as intermediates in pharmaceutical or agrochemical synthesis .

Properties

Molecular Formula

C10H6F6O2

Molecular Weight

272.14 g/mol

IUPAC Name

methyl 2,6-bis(trifluoromethyl)benzoate

InChI

InChI=1S/C10H6F6O2/c1-18-8(17)7-5(9(11,12)13)3-2-4-6(7)10(14,15)16/h2-4H,1H3

InChI Key

REVARYIIRMTKOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzoate Derivatives

Compound Name Substituents Molecular Formula Key Applications Reference
Methyl 2,6-bis(trifluoromethyl)benzoate -CF₃ (2,6), -COOCH₃ (1) C₉H₄F₆O₂ Ligands for metal complexes
Methyl 2,6-bis[(5-Cl-4,6-OMe-pyrimidinyl)oxy]benzoate Pyrimidinyloxy (Cl, OMe) C₂₀H₁₈Cl₂N₄O₈ Herbicides (rice/wheat crops)
Methyl 2,6-bis[(5-Br-4,6-OMe-pyrimidinyl)oxy]benzoate Pyrimidinyloxy (Br, OMe) C₂₀H₁₈Br₂N₄O₈ Herbicides (paddy fields)
Ethyl 2,6-bis(trifluoromethyl)benzoate -CF₃ (2,6), -COOCH₂CH₃ (1) C₁₀H₆F₆O₂ Intermediate in chemical synthesis
  • Key Differences: Trifluoromethyl vs. Pyrimidinyloxy Groups: The -CF₃ groups in this compound impart strong electron-withdrawing effects, enhancing thermal stability and metal-ligand binding in coordination chemistry . In contrast, pyrimidinyloxy-substituted analogs () exhibit herbicidal activity due to their ability to inhibit acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis . Halogen vs. However, these halogens may also elevate environmental persistence compared to non-halogenated compounds .

Physicochemical Properties

Table 2: Comparative Physical Properties

Compound Melting Point (K) Solubility Trends Key Interactions
This compound Not reported High lipophilicity (due to -CF₃) Van der Waals, π-stacking
Methyl 2,6-bis[(5-Br-...)]benzoate 440–443 Moderate in polar solvents Br⋯Br, Br⋯O, π–π stacking
Diruthenium complexes with 2,6-di(p-tolyl)benzoate N/A Soluble in DCM/THF Metal-carboxylate coordination
  • Trifluoromethyl Effects : The -CF₃ groups reduce basicity and increase resistance to hydrolysis compared to methoxy or pyrimidinyloxy derivatives. This makes this compound more suitable for high-temperature or acidic environments in catalytic systems .
  • Crystal Packing : Pyrimidinyloxy derivatives () exhibit intermolecular halogen bonding (Cl⋯Cl, Br⋯Br) and π–π stacking, stabilizing their crystal lattices. In contrast, the trifluoromethyl analog likely relies on van der Waals interactions and aromatic stacking .

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